Asenapine free base Asenapine free base Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
(R,R)-asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole in which both of the stereocentres have R configuration. It is a conjugate base of a (R,R)-asenapine(1+). It is an enantiomer of a (S,S)-asenapine.
Brand Name: Vulcanchem
CAS No.: 65576-45-6
VCID: VC0519490
InChI: InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
SMILES: CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol

Asenapine free base

CAS No.: 65576-45-6

Inhibitors

VCID: VC0519490

Molecular Formula: C17H16ClNO

Molecular Weight: 285.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Asenapine free base - 65576-45-6

CAS No. 65576-45-6
Product Name Asenapine free base
Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
IUPAC Name (2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Standard InChI InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
Standard InChIKey VSWBSWWIRNCQIJ-GJZGRUSLSA-N
Isomeric SMILES CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Canonical SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Appearance Oily liquid or waxy semi-solid
Colorform White to off-white powde
Description Asenapine is a second generation (atypical) antipsychotic agent that is taken sublingually and used in the treatment of schizophrenia and manic or mixed episodes associated with bipolar 1 disorder. Asenapine is associated with a low rate of transient and mild serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
(R,R)-asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole in which both of the stereocentres have R configuration. It is a conjugate base of a (R,R)-asenapine(1+). It is an enantiomer of a (S,S)-asenapine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In water, 0.98 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole
Asenapine
asenapine maleate
ORG 5222
ORG-5222
saphris
Vapor Density 1.83X10-6 mm Hg at 25 °C (est)
Reference 1: Scheidemantel T, Korobkova I, Rej S, Sajatovic M. Asenapine for bipolar disorder. Neuropsychiatr Dis Treat. 2015 Dec 4;11:3007-17. doi: 10.2147/NDT.S78043. eCollection 2015. Review. PubMed PMID: 26674884; PubMed Central PMCID: PMC4675633.
2: Hay A, Byers A, Sereno M, Basra MK, Dutta S. Asenapine versus placebo for schizophrenia. Cochrane Database Syst Rev. 2015 Nov 24;(11):CD011458. doi: 10.1002/14651858.CD011458.pub2. Review. PubMed PMID: 26599405.
3: Dell'Osso B, Cremaschi L, Palazzo MC, Spagnolin G, Cattaneo A, Grancini B, Maggi M, Altamura AC. Use of asenapine as add-on therapy in the treatment of bipolar disorder: a comprehensive review and case series. Expert Opin Drug Saf. 2014 Sep;13(9):1199-208. doi: 10.1517/14740338.2014.938047. Epub 2014 Aug 1. Review. PubMed PMID: 25084462.
4: Citrome L. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opin Drug Metab Toxicol. 2014 Jun;10(6):893-903. doi: 10.1517/17425255.2014.908185. Epub 2014 May 3. Review. PubMed PMID: 24793403.
5: Citrome L. Asenapine review, part II: clinical efficacy, safety and tolerability. Expert Opin Drug Saf. 2014 Jun;13(6):803-30. doi: 10.1517/14740338.2014.908183. Epub 2014 May 3. Review. PubMed PMID: 24793161.
6: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin, iloperidone, lurasidone, and sertindole: distinctive clinical characteristics of 5 novel atypical antipsychotics. Clin Neuropharmacol. 2013 Nov-Dec;36(6):223-38. doi: 10.1097/WNF.0b013e3182aa38c4. Review. PubMed PMID: 24201235.
7: Cortese L, Bressan RA, Castle DJ, Mosolov SN. Management of schizophrenia: clinical experience with asenapine. J Psychopharmacol. 2013 Apr;27(4 Suppl):14-22. doi: 10.1177/1359786813482533. Epub 2013 Mar 27. Review. PubMed PMID: 23535351.
8: Young AH, Altamura AC, González-Pinto AM, Millet B, Wiedemann K. Use of asenapine in clinical practice for the management of bipolar mania. J Psychopharmacol. 2013 Apr;27(4 Suppl):3-13. doi: 10.1177/1359786813482534. Epub 2013 Mar 27. Review. PubMed PMID: 23535350.
9: Fagiolini A, Forgione RN, Morana B, Maccari M, Goracci A, Bossini L, Pellegrini F, Cuomo A, Casamassima F. Asenapine for the treatment of manic and mixed episodes associated with bipolar I disorder: from clinical research to clinical practice. Expert Opin Pharmacother. 2013 Mar;14(4):489-504. doi: 10.1517/14656566.2013.765859. Epub 2013 Jan 29. Review. PubMed PMID: 23356509.
10: Bobo WV. Asenapine, iloperidone and lurasidone: critical appraisal of the most recently approved pharmacotherapies for schizophrenia in adults. Expert Rev Clin Pharmacol. 2013 Jan;6(1):61-91. doi: 10.1586/ecp.12.70. Review. PubMed PMID: 23272794.
11: Asenapine: a less effective, yet, more dangerous neuroleptic! Prescrire Int. 2012 Oct;21(131):229-32. Review. PubMed PMID: 23185842.
12: Tarazi FI, Neill JC. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania. Expert Opin Drug Discov. 2013 Jan;8(1):93-103. doi: 10.1517/17460441.2013.738193. Epub 2012 Nov 4. Review. PubMed PMID: 23121334.
13: De Hert M, Yu W, Detraux J, Sweers K, van Winkel R, Correll CU. Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis. CNS Drugs. 2012 Sep 1;26(9):733-59. doi: 10.2165/11634500-000000000-00000. Review. PubMed PMID: 22900950.
14: Tarazi FI, Stahl SM. Iloperidone, asenapine and lurasidone: a primer on their current status. Expert Opin Pharmacother. 2012 Sep;13(13):1911-22. doi: 10.1517/14656566.2012.712114. Epub 2012 Jul 31. Review. PubMed PMID: 22849428.
15: Samalin L, Tixeront C, Llorca PM. [Asenapine in bipolar disorder: efficacy, safety and place in clinical practice]. Encephale. 2012 Jun;38(3):257-65. doi: 10.1016/j.encep.2012.05.001. Epub 2012 Jun 5. Review. French. Erratum in: Encephale. 2012 Oct;38(5):448-9. PubMed PMID: 22726414.
16: Stoner SC, Pace HA. Asenapine: a clinical review of a second-generation antipsychotic. Clin Ther. 2012 May;34(5):1023-40. doi: 10.1016/j.clinthera.2012.03.002. Epub 2012 Apr 10. Review. PubMed PMID: 22494521.
17: Potkin SG. Asenapine: a clinical overview. J Clin Psychiatry. 2011;72 Suppl 1:14-8. doi: 10.4088/JCP.10075su1.03. Review. PubMed PMID: 22217438.
18: McIntyre RS, Wong R. Asenapine: a synthesis of efficacy data in bipolar mania and schizophrenia. Clin Schizophr Relat Psychoses. 2012 Jan;5(4):217-20. doi: 10.3371/CSRP.5.4.6. Review. PubMed PMID: 22182459.
19: Pompili M, Serafini G, Innamorati M, Ambrosi E, Telesforo L, Venturini P, Giordano G, Battuello M, Lester D, Girardi P. Unmet treatment needs in schizophrenia patients: is asenapine a potential therapeutic option? Expert Rev Neurother. 2011 Jul;11(7):989-1006. doi: 10.1586/ern.11.82. Review. PubMed PMID: 21721916.
20: Citrome L. Iloperidone, asenapine, and lurasidone: a brief overview of 3 new second-generation antipsychotics. Postgrad Med. 2011 Mar;123(2):153-62. doi: 10.3810/pgm.2011.03.2273. Review. PubMed PMID: 21474903.
PubChem Compound 3036780
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator